1-Octen-3-one

Sensory Science Flavor Chemistry Wine Off-Flavor

1-Octen-3-one (CAS 4312-99-6), also known as amyl vinyl ketone, is a naturally occurring, highly potent unsaturated C8 ketone. It is characterized by an extremely low odor threshold, typically in the low ng/L to µg/L range, and a distinctive sensory profile described as earthy, mushroom-like, and metallic.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 4312-99-6
Cat. No. B146737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octen-3-one
CAS4312-99-6
SynonymsAmyl Vinyl Ketone;  Pentyl Vinyl Ketone;  Vinyl Amyl Ketone;  n-Amyl Vinyl Ketone
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=C
InChIInChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3
InChIKeyKLTVSWGXIAYTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  miscible in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Octen-3-one (CAS 4312-99-6): Potent Mushroom Ketone for Flavor, Fragrance & Analytical Standards


1-Octen-3-one (CAS 4312-99-6), also known as amyl vinyl ketone, is a naturally occurring, highly potent unsaturated C8 ketone [1]. It is characterized by an extremely low odor threshold, typically in the low ng/L to µg/L range, and a distinctive sensory profile described as earthy, mushroom-like, and metallic [2]. The compound is formed via the enzymatic oxidation of linoleic acid [3] and is a key impact odorant in numerous food matrices, including mushrooms, cheese, and certain wines [4]. Its primary utility lies in flavor and fragrance applications where a powerful, authentic mushroom note is required, as well as in analytical chemistry as a reference standard for the detection of off-flavors .

Why 1-Octen-3-one Cannot Be Interchanged with 1-Octen-3-ol or Other C8 Analogs


Despite its structural similarity to other C8 compounds like 1-octen-3-ol and 3-octanone, 1-octen-3-one possesses a unique combination of extreme olfactory potency and distinct biological activity that precludes simple substitution. The ketone functional group, as opposed to the hydroxyl group in 1-octen-3-ol, dramatically lowers its sensory detection threshold by orders of magnitude and confers a sharp, metallic, and cooked mushroom character rather than the raw, earthy notes of its alcohol analog [1][2]. Furthermore, while 1-octen-3-ol exhibits significant antimicrobial activity, the corresponding ketone demonstrates a starkly different, markedly weaker effect, highlighting the critical role of the functional group in bioactivity [3]. Procuring an analog for 1-octen-3-one without understanding these quantitative differences in threshold, sensory character, and biological function will lead to failure in applications where its unique potency and profile are specifically required.

Quantitative Evidence for 1-Octen-3-one's Differentiated Performance vs. Analogs


Odor Threshold: 1-Octen-3-one vs. 1-Octen-3-ol in Model Wine

1-Octen-3-one exhibits an odor perception threshold in model wine that is 1,000 times lower than that of its closest analog, 1-octen-3-ol [1]. This extreme potency makes it detectable at trace concentrations where 1-octen-3-ol would be sensorially silent.

Sensory Science Flavor Chemistry Wine Off-Flavor

Phytotoxicity: 1-Octen-3-one vs. 1-Octen-3-ol and 3-Octanone

In a controlled phytotoxicity bioassay using Arabidopsis thaliana, exposure to 1-Octen-3-one resulted in the most severe biological effect among tested C8 fungal volatiles [1][2]. It demonstrated near-complete inhibition of seed germination and caused the greatest reduction in plant fresh weight, significantly surpassing the activity of 1-octen-3-ol and 3-octanone.

Phytochemistry Plant Biology Bioactivity

Antimicrobial Activity: 1-Octen-3-one vs. 1-Octen-3-ol

A study evaluating the antimicrobial properties of C8 compounds revealed a clear and quantifiable discrepancy in activity between 1-octen-3-one and its corresponding alcohol [1]. While 1-octen-3-ol showed robust antibacterial activity, 1-octen-3-one exhibited significantly weaker effects, suggesting the hydroxyl group is essential for potent antimicrobial action.

Microbiology Natural Products Antimicrobial

Aroma Potency in Complex Matrix: 1-Octen-3-one vs. Other Aroma Compounds

In a GC-Olfactometry (GC-O) analysis of sake koji, 1-octen-3-one was identified as having one of the highest aroma potencies, as measured by the Flavor Dilution (FD) factor [1]. It shared the highest FD factor (FD=125) with methional, significantly outperforming other aroma-active compounds, including its analog 1-octen-3-ol, which was not among the top contributors.

GC-Olfactometry Aroma Chemistry Food Science

Selective Detection: 1-Octen-3-one as a Differential Marker

Comparative analysis of the volatile profiles of two truffle species revealed that 1-octen-3-one acts as a highly selective chemical marker [1]. It was exclusively detected in Tuber indicum and was completely absent (no chromatographic signal) in Tuber melanosporum, whereas its analog 1-octen-3-ol was present in both species at significantly different levels.

Analytical Chemistry Food Authenticity Metabolomics

Validated Application Scenarios for 1-Octen-3-one (CAS 4312-99-6)


Precision Flavor Formulation for Authentic Mushroom and Earthy Notes

For flavorists requiring an authentic, potent, and cooked mushroom character with a metallic undertone, 1-Octen-3-one is the superior choice. As established by its odor threshold being 1,000 times lower than 1-octen-3-ol [1], it can be used at ultra-trace levels (low ng/L to µg/L) to impart a significant sensory impact without contributing off-notes or altering the product's base formulation. Its high flavor dilution factor in complex matrices like koji (FD=125) further validates its power as a key impact compound [2]. This makes it indispensable for creating authentic mushroom flavors, savory enhancers, and complex earthy profiles in processed foods, seasonings, and beverages where a subtle yet unmistakable note is required.

Analytical Standard for Off-Flavor Detection in Wines and Beverages

1-Octen-3-one is the definitive analytical reference standard for detecting and quantifying the 'fresh mushroom off-flavor' (FMOff) in wines [1]. Its extreme potency at a threshold of ~0.04 µg/L in wine [2] means it can be sensorially perceived as a defect at concentrations far below the detection limits of general aroma profiling methods. Consequently, quality control and R&D laboratories in the beverage industry rely on certified reference materials of 1-Octen-3-one for targeted GC-MS analysis. Using a different C8 compound, such as 1-octen-3-ol, would fail to identify this specific taint, as its threshold is orders of magnitude higher and it is not the primary causal agent of the defect.

Research on Volatile-Mediated Biological Interactions and Phytotoxicity

In plant biology and microbial ecology research, 1-Octen-3-one is the compound of choice for studying the effects of fungal volatiles due to its uniquely high biological activity. Evidence shows it causes a 68% reduction in A. thaliana fresh weight and near-complete inhibition of seed germination, significantly outperforming 1-octen-3-ol and 3-octanone in controlled exposure studies [1][2]. This potent and quantifiable phytotoxic effect makes it an ideal tool compound for investigating plant-fungal volatile communication, allelopathy, and the physiological response mechanisms of plants to microbial VOCs. Substituting with a less active analog would produce a muted or entirely different biological response, compromising the validity of the experimental model.

Authentication and Quality Control of High-Value Fungal Products

For the authentication of high-value ingredients like truffles, 1-Octen-3-one is a critical diagnostic marker. Its exclusive presence in Tuber indicum and absence in T. melanosporum provides a definitive chemical fingerprint for species differentiation, a capability not offered by the more ubiquitously present 1-octen-3-ol [1]. This selective detection is crucial for preventing economic adulteration and ensuring product authenticity. Analytical laboratories serving the gourmet food industry or performing import/export quality checks should include 1-Octen-3-one in their GC-MS target list to reliably distinguish between truffle species based on this unique, qualitative biomarker.

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